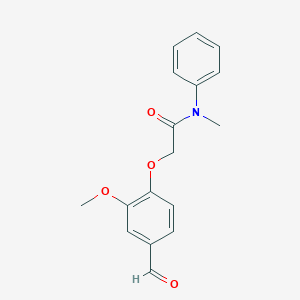

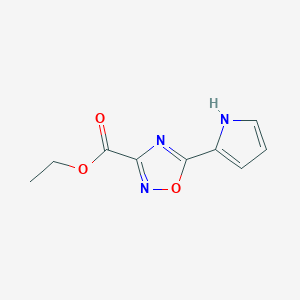

3-(2,3-dichlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2,3-dichlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (DCI-IPA) is an organic compound that has recently been studied for its potential applications in scientific research. DCI-IPA has been found to have a variety of biochemical and physiological effects, and its synthesis method and mechanism of action are currently being explored.

Applications De Recherche Scientifique

Organic Intermediates in Degradation Processes

Studies have shown the involvement of similar chlorophenyl compounds as intermediates in the degradation of certain substances. For instance, during the mineralization of 2,4-dichlorophenoxyacetic acid by Fe3+-catalyzed hydrogen peroxide, 2,4-dichlorophenol emerged as a major product, indicating the potential of chlorophenyl compounds in advanced oxidation processes for wastewater treatment (Sun & Pignatello, 1993).

Synthesis and Structural Characterization

The compound (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, synthesized from 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl) propanoic acid, showcases the relevance of dichlorophenyl propanoic acids in chemical synthesis. This compound's structure was elucidated using various spectroscopic techniques, highlighting the significance of such compounds in organic chemistry (Shuang-hu, 2014).

Fluorescent Derivatisation of Amino Acids

3-(Naphthalen-1-ylamino)propanoic acid, structurally similar to the compound , was used for fluorescent derivatization of amino acids. This research demonstrates the utility of propanoic acid derivatives in enhancing the fluorescence of amino acids, making them suitable for various biological assays (Frade et al., 2007).

Molecular Engineering for Solar Cell Applications

Research into organic sensitizers for solar cells has involved the use of cyanoacrylic acid groups, which are structurally similar to the queried compound. These studies show how such compounds can significantly improve the efficiency of solar cells, underlining their potential in renewable energy technologies (Kim et al., 2006).

Bacterial Metabolism of Chlorinated Compounds

The study of bacterial metabolism of polychlorinated biphenyls (PCBs) revealed that certain chlorophenyl compounds are metabolized into various intermediate products. This indicates the potential of chlorophenyl compounds in bioremediation and their role in the microbial degradation of environmental pollutants (Furukawa et al., 1979).

Propriétés

IUPAC Name |

3-(2,3-dichlorophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2NO3/c18-13-7-3-6-12(16(13)19)14(8-15(21)22)20-9-10-4-1-2-5-11(10)17(20)23/h1-7,14H,8-9H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBSQSYLSYMRRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=C(C(=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-dichlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(1,3-benzodioxol-5-yl)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enenitrile](/img/structure/B2646741.png)

![1-benzyl-N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2646751.png)

![1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2646754.png)

![N-benzyl-2-(3-(2-methoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2646760.png)